2,3-Dihydrobenzofuran-5-carboxaldehyde

Catalog No.
S777025
CAS No.
55745-70-5
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydrobenzofuran-5-carboxaldehyde

CAS Number

55745-70-5

Product Name

2,3-Dihydrobenzofuran-5-carboxaldehyde

IUPAC Name

2,3-dihydro-1-benzofuran-5-carbaldehyde

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5-6H,3-4H2

InChI Key

WEBVDBDZSOJGPB-UHFFFAOYSA-N

SMILES

C1COC2=C1C=C(C=C2)C=O

Synonyms

2,3-Dihydrobenzofuran-5-carbaldehyde; 5-Formyl-2,3-dihydrobenzo[b]furan; 5-Formyl-2,3-dihydrobenzofuran; 5-Formylcoumaran;

Canonical SMILES

C1COC2=C1C=C(C=C2)C=O

Organic Synthesis:

,3-Dihydrobenzofuran-5-carboxaldehyde serves as a versatile building block in organic synthesis due to the presence of both an aldehyde and a benzofuran ring. Researchers have employed it in the synthesis of various complex molecules, including:

  • Heterocycles

    It acts as a precursor for the synthesis of diverse heterocycles, such as fused pyrazoles, [] quinolines, [] and indenes. [] These heterocycles often exhibit interesting biological activities, making them valuable targets for drug discovery.

  • Natural Products

    The unique structure of 2,3-dihydrobenzofuran-5-carboxaldehyde allows its incorporation into the synthesis of natural products with potential medicinal properties. For instance, it has been utilized in the synthesis of the antitumor agent (−)-isocupressic acid [] and the anti-inflammatory agent kurarinone. []

Medicinal Chemistry:

The presence of the aldehyde functionality makes 2,3-dihydrobenzofuran-5-carboxaldehyde a potential candidate for further modification and exploration in medicinal chemistry. Researchers have investigated its potential for:

  • Antimicrobial Activity

    Studies suggest that 2,3-dihydrobenzofuran-5-carboxaldehyde derivatives exhibit promising antimicrobial activity against various bacterial and fungal strains. [] Further research is needed to determine their efficacy and potential as novel antibiotics.

  • Antioxidant Activity

    The compound has also been shown to possess antioxidant properties, potentially offering benefits in conditions associated with oxidative stress. [] However, more research is required to understand its mechanism of action and potential therapeutic applications.

2,3-Dihydrobenzofuran-5-carboxaldehyde is a chemical compound with the molecular formula C9H8O2C_9H_8O_2 and a molecular weight of 148.16 g/mol. It features a benzofuran ring structure, which is characterized by a fused aromatic and aliphatic system. This compound is notable for its aldehyde functional group, which plays a crucial role in its reactivity and potential applications in organic synthesis and medicinal chemistry .

, including:

  • Reduction Reactions: The compound can be reduced to form corresponding alcohols or other derivatives. For example, reduction with sodium borohydride in methanol yields (2,3-dihydrobenzofuran-5-yl)methanol with high efficiency .
  • Condensation Reactions: It can undergo condensation reactions with various nucleophiles, leading to the formation of more complex molecules.
  • Oxime Formation: Reaction with hydroxylamine can yield oxime derivatives, which exhibit distinct biological properties.

Research indicates that 2,3-dihydrobenzofuran-5-carboxaldehyde and its derivatives possess various biological activities. Studies have shown potential antifungal and antibacterial properties against specific pathogens through molecular docking studies . Additionally, compounds related to this structure are being explored for their roles in pharmacology due to their unique reactivity patterns and interactions with biological systems.

Several methods have been developed for synthesizing 2,3-dihydrobenzofuran-5-carboxaldehyde:

  • Conventional Organic Synthesis: Traditional synthetic routes often involve multi-step processes that may include cyclization and functionalization of simpler precursors.
  • Ultrasound-Assisted Synthesis: Recent advancements have introduced ultrasound-assisted methods that promote stereoselective synthesis under mild conditions, yielding high purity products in shorter reaction times .
  • Microwave Irradiation: This technique has been employed for rapid synthesis using acetic anhydride and other reagents under controlled conditions, enhancing yield and reducing reaction time .

2,3-Dihydrobenzofuran-5-carboxaldehyde has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Biological Research: Its derivatives are studied for potential therapeutic applications due to their biological activity.
  • Material Science: The compound's unique structural properties make it a candidate for developing new materials with specific functionalities.

Interaction studies involving 2,3-dihydrobenzofuran-5-carboxaldehyde focus on its binding affinity to various biological targets. These studies are essential for understanding how this compound may influence biological systems and contribute to drug design efforts. Research is ongoing to explore its interactions at the molecular level, which could lead to the development of novel therapeutic agents.

Several compounds share structural similarities with 2,3-dihydrobenzofuran-5-carboxaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2,3-Dihydrobenzofuran-7-carbaldehyde196799-45-80.88
2,3-Dihydrobenzofuran-4-carbaldehyde209256-42-80.88
1-(2,3-Dihydro-7-benzofuranyl)ethanone170730-06-00.85
2-Hydroxybenzaldehyde90-15-3N/A

What sets 2,3-dihydrobenzofuran-5-carboxaldehyde apart from these similar compounds is its specific aldehyde functionality combined with the unique benzofuran structure. This arrangement allows for distinct reactivity patterns that are not present in all related compounds, making it particularly versatile in both synthetic applications and biological interactions .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory.;
H334 (92.86%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

55745-70-5

Wikipedia

2,3-Dihydrobenzo[b]furan-5-carbaldehyde

Dates

Modify: 2023-08-15

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